molecular formula C8H14F3NO2 B15145990 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid

Cat. No.: B15145990
M. Wt: 213.20 g/mol
InChI Key: HSZXVGAYGQJYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a protected amino acid derivative. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid include:

The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

HSZXVGAYGQJYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NCC(F)(F)F

Origin of Product

United States

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